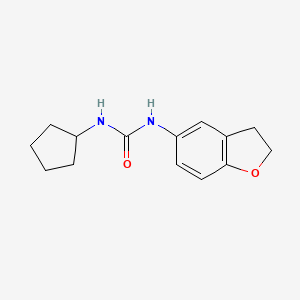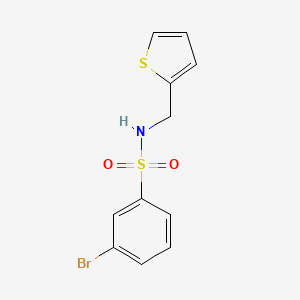
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its ability to modulate certain receptors in the brain, which can lead to a range of physiological and biochemical effects.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves its ability to modulate certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These actions can lead to a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior, enhance cognitive function, and modulate the reward system in the brain. Additionally, it has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea in lab experiments is its ability to selectively modulate certain receptors in the brain, which can allow researchers to study the function of these receptors in a more targeted manner. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer option for in vivo studies. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
将来の方向性
There are several future directions for research on 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various neurological disorders, including anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different receptors in the brain. Finally, researchers may also investigate the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
合成法
The synthesis of 1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea involves a multi-step process that typically begins with the reaction of cyclopentylamine and 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This intermediate product is then treated with urea to form the final compound. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
1-Cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and addiction. In neuroscience, it has been used as a tool to study the function of certain receptors in the brain, such as the serotonin and dopamine receptors.
特性
IUPAC Name |
1-cyclopentyl-3-(2,3-dihydro-1-benzofuran-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-11-3-1-2-4-11)16-12-5-6-13-10(9-12)7-8-18-13/h5-6,9,11H,1-4,7-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZLCFXKLAAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)



![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)